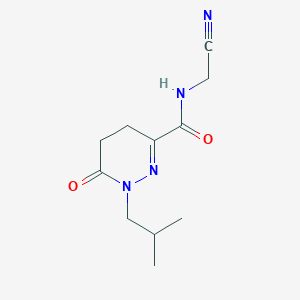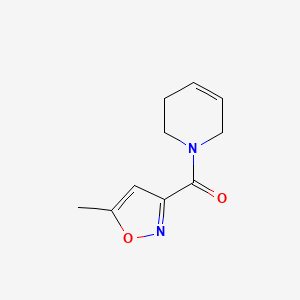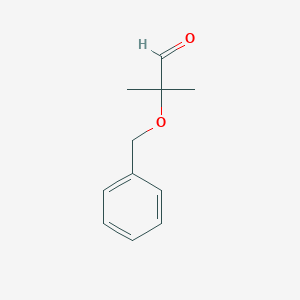
2-(Benzyloxy)-2-methylpropanal
概要
説明
2-(Benzyloxy)-2-methylpropanal is a chemical compound that is part of a broader class of organic molecules which contain the benzyloxy functional group. This group is characterized by the presence of a benzyl ether moiety, which is a benzene ring attached to an oxygen atom that is in turn connected to another organic fragment. The compound itself is not directly discussed in the provided papers, but its structural motifs and related chemistry are explored in various contexts, such as in the synthesis of complex organic molecules and in the study of their properties and reactivity.
Synthesis Analysis
The synthesis of benzyloxy-functionalized compounds is a topic of interest in the field of organic chemistry due to their relevance in various applications, including medicinal chemistry and material science. For instance, a series of benzyloxy-functionalized 1,3-propanedithiolate complexes have been synthesized and characterized, demonstrating the versatility of the benzyloxy group in coordination chemistry . Additionally, the use of 2-benzyloxypyridine as a reagent for the synthesis of benzyl ethers and esters showcases the utility of benzyloxy derivatives in synthetic organic chemistry .
Molecular Structure Analysis
The molecular structure of compounds containing the benzyloxy group can be complex and is often elucidated using various analytical techniques. For example, the crystal structure analysis of a related compound, 2-benzoyl-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide, was performed using X-ray diffraction, and its spectral properties were investigated using IR, NMR, and UV-Vis spectroscopy . These studies provide insights into the molecular geometry, electronic structure, and potential reactivity of benzyloxy-containing compounds.
Chemical Reactions Analysis
Benzyloxy-functionalized compounds participate in a variety of chemical reactions. The [4+2] benzannulation reaction involving 2-alkenylphenyl Grignard reagents is an example of how these compounds can be used to construct more complex aromatic systems, such as phenanthrenes . Furthermore, the reactions of benzylamine with epoxides demonstrate the reactivity of benzyloxy derivatives under nucleophilic conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzyloxy-functionalized compounds are influenced by the presence of the benzyloxy group. For instance, novel benzoxazine monomers containing arylpropargyl ether groups exhibit high thermal stability upon polymerization, indicating the impact of the benzyloxy moiety on the material properties of the resulting polymers . The electron ionization-induced fragmentations of 1,1-(2,2'-dimethoxyphenyl)-substituted 2-methylpropanes, which are structurally related to benzyloxy compounds, highlight the stability and fragmentation patterns of the benzyl cation, a key aspect in mass spectrometry studies .
科学的研究の応用
Synthesis and Reactivity
- 2-(Benzyloxy)-2-methylpropanal is utilized in the synthesis of various compounds. For example, it is used in the mix-and-heat benzylation of alcohols to convert them into benzyl ethers, a process described as efficient with good to excellent yield (Poon & Dudley, 2006). Similarly, it plays a role in the preparation of benzyl ethers and esters, offering a mild and effective approach for synthesis (López & Dudley, 2008).
Chemical Properties and Applications
- In organometallic chemistry, 2-(Benzyloxy)-2-methylpropanal derivatives are used to synthesize benzyloxy-functionalized diiron 1,3-propanedithiolate complexes. These complexes are structurally characterized and studied for their electrochemical properties, relevant to the active site of [FeFe]-hydrogenases (Song et al., 2012).
- The compound also finds application in the field of organic synthesis, such as in the novel synthesis of 1β-methylcarbapenem antibiotics. This involves a chelation-controlled aldol reaction of 3-benzyloxy-2-methylpropanal with ketene trimethylsilyl acetal (Shirai & Nakai, 1989).
Advanced Chemical Synthesis
- In more complex chemical syntheses, 2-(Benzyloxy)-2-methylpropanal derivatives are used in the synthesis of 2-benzoxepines from Morita-Baylis-Hillman adducts, demonstrating a facile tandem construction of C–O and C–C bonds (Das et al., 2006). It also plays a role in the development of functional exo-7-oxanorbornene dendron macromonomers via thiol-Michael coupling and ring-opening metathesis polymerization, contributing to the field of polymer chemistry (Liu, Burford, & Lowe, 2014).
Photoinitiator Decomposition Study
- 2-(Benzyloxy)-2-methylpropanal has been investigated in the study of photoinitiator decomposition, specifically examining its role in the generation and addition of radicals to acrylate. This research contributes to a deeper understanding of photochemical processes (Vacek et al., 1999).
Biomedical Applications
- Although your request excluded drug-related information, it's noteworthy that derivatives of 2-(Benzyloxy)-2-methylpropanal have been investigated for potential biological activities, including antihistaminic properties, indicating a broader scope of application beyond basic chemistry (Arayne et al., 2017).
Safety And Hazards
将来の方向性
The future directions for “2-(Benzyloxy)-2-methylpropanal” could involve further exploration of its synthesis, reactivity, and potential applications. For instance, the benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack, which could be an area of future research .
特性
IUPAC Name |
2-methyl-2-phenylmethoxypropanal | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-11(2,9-12)13-8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRXDMMPRRCEHHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C=O)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzyloxy)-2-methylpropanal | |
CAS RN |
145486-31-3 | |
| Record name | 2-(benzyloxy)-2-methylpropanal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

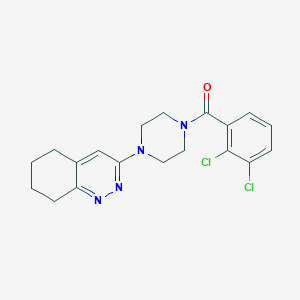
![N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-carboxamide](/img/structure/B3013458.png)


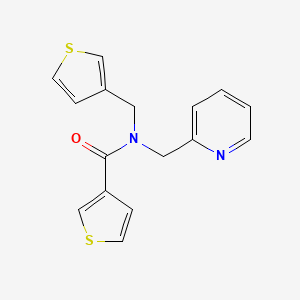
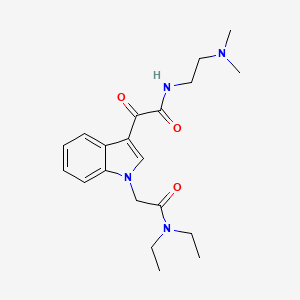
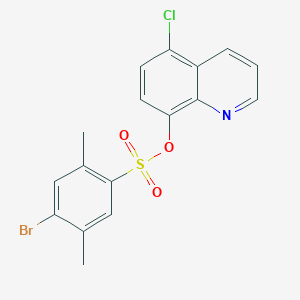
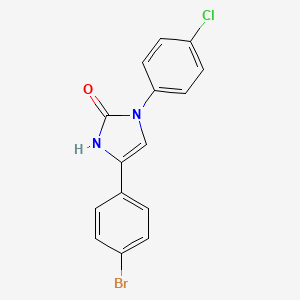
![6-Methoxy-3-[1-(4-pyrazol-1-ylphenyl)sulfonylpiperidin-4-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3013469.png)
![8-[benzyl(methyl)amino]-1,3-dimethyl-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B3013471.png)
![2-[1-(1-Benzofuran-2-carbonyl)piperidin-4-yl]-6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-one](/img/structure/B3013472.png)
![Tert-butyl 7-[[(2-chloroacetyl)amino]methyl]-2,3-dihydro-1,4-benzoxazine-4-carboxylate](/img/structure/B3013474.png)
